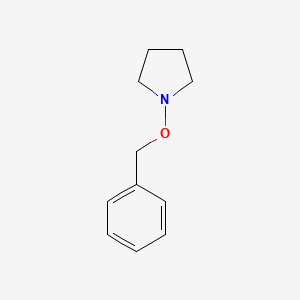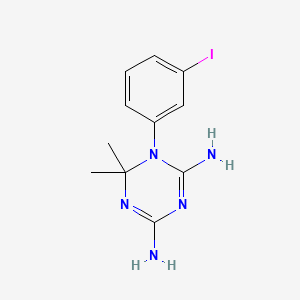
1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a chemical compound with a complex structure that includes an iodophenyl group and a triazine ring
Métodos De Preparación
The synthesis of 1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 3-iodoaniline with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized to produce the desired triazine compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodophenyl group allows for substitution reactions, where the iodine atom can be replaced by other functional groups using reagents like organolithium or Grignard reagents.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
1-(3-Iodophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can be compared with similar compounds such as:
1-(3-Bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
1-(3-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine:
1-(3-Fluorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: The fluorine atom imparts unique properties, making it useful in different contexts.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various applications.
Propiedades
Número CAS |
51012-14-7 |
|---|---|
Fórmula molecular |
C11H14IN5 |
Peso molecular |
343.17 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14IN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16) |
Clave InChI |
BBDVJFGPASAVDW-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC(=CC=C2)I)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


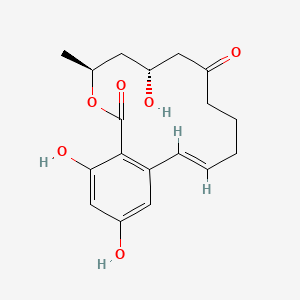
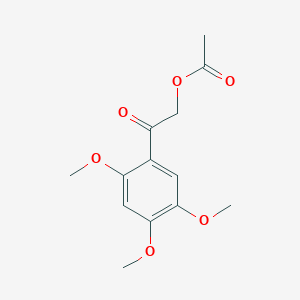

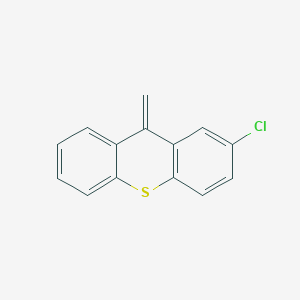


![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
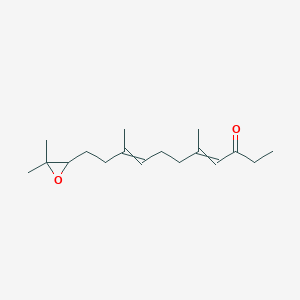

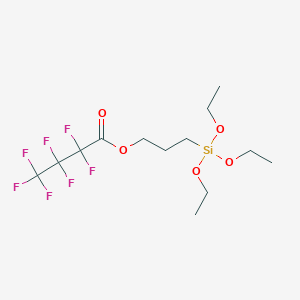

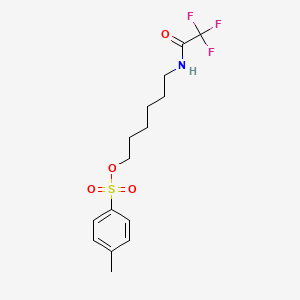
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
